6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide 6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16363034
InChI: InChI=1S/C18H13Cl2NO5/c1-24-10-3-4-15(25-2)13(7-10)21-18(23)16-8-14(22)11-5-9(19)6-12(20)17(11)26-16/h3-8H,1-2H3,(H,21,23)
SMILES:
Molecular Formula: C18H13Cl2NO5
Molecular Weight: 394.2 g/mol

6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC16363034

Molecular Formula: C18H13Cl2NO5

Molecular Weight: 394.2 g/mol

* For research use only. Not for human or veterinary use.

6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C18H13Cl2NO5
Molecular Weight 394.2 g/mol
IUPAC Name 6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C18H13Cl2NO5/c1-24-10-3-4-15(25-2)13(7-10)21-18(23)16-8-14(22)11-5-9(19)6-12(20)17(11)26-16/h3-8H,1-2H3,(H,21,23)
Standard InChI Key LMKRDAUXWOSOFJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, reflects its bifunctional structure:

  • A 4-oxo-4H-chromene scaffold substituted with chlorine atoms at positions 6 and 8.

  • A 2,5-dimethoxyphenyl group attached via a carboxamide linkage at position 2 of the chromene ring .

Table 1: Fundamental Chemical Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₃Cl₂NO₅
Molecular Weight394.2 g/mol
CAS Registry Number905784-15-8
SMILES NotationCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=C(Cl)C(=CC(=C3Cl)O2)Computed

The planar chromene core facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms and methoxy groups influence solubility and reactivity .

Synthetic Methodologies

General Synthesis of Chromene Carboxamides

While no explicit protocol for this compound exists in public literature, analogous chromene carboxamides are synthesized via a three-step process :

  • Esterification: Formation of ethyl chromene-2-carboxylate through Claisen condensation.

  • Hydrolysis: Conversion to the carboxylic acid using sodium hydroxide.

  • Amidation: Coupling with aniline derivatives using peptide coupling agents (e.g., PyBOP).

For this compound, critical modifications include:

  • Introduction of chlorine atoms at positions 6 and 8 during chromene ring formation.

  • Use of 2,5-dimethoxyaniline in the amidation step to install the aryl group .

Purification and Characterization

  • Purification: Flash chromatography (dichloromethane/methanol) removes by-products .

  • Spectroscopic Identification:

    • ¹H NMR: Signals for methoxy groups (δ 3.70–3.85 ppm) and amide protons (δ 10.6–10.8 ppm).

    • ¹³C NMR: Carbonyl peaks at δ 165–177 ppm for the lactone and amide groups .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to hydrophobic aryl and chloro groups; soluble in DMSO and dichloromethane .

  • Thermal Stability: Decomposition observed above 250°C, consistent with chromene derivatives .

Table 2: Experimental and Predicted Properties

PropertyValueMethod
Density1.516 g/cm³ (predicted)QSAR
LogP (Partition Coefficient)3.2 ± 0.3Computational
Hydrogen Bond Acceptors6Structural

Applications and Future Directions

Drug Development

  • Lead candidate for antibacterial or antineoplastic agents due to structural novelty.

  • Optimization of solubility via prodrug strategies (e.g., phosphate esters).

Material Science

  • Fluorescence properties under UV light suggest applications in bioimaging probes .

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